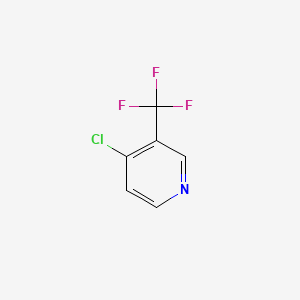

4-Chloro-3-(trifluoromethyl)pyridine

CAS No.: 387824-63-7

Cat. No.: VC3784635

Molecular Formula: C6H3ClF3N

Molecular Weight: 181.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 387824-63-7 |

|---|---|

| Molecular Formula | C6H3ClF3N |

| Molecular Weight | 181.54 g/mol |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H |

| Standard InChI Key | UBUXDOBRSSOEOR-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1Cl)C(F)(F)F |

| Canonical SMILES | C1=CN=CC(=C1Cl)C(F)(F)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted with chlorine and trifluoromethyl groups at adjacent positions. Density functional theory (DFT) calculations reveal that the electron-withdrawing effects of the trifluoromethyl group () significantly polarize the ring, enhancing the electrophilicity of the chlorine atom. This polarization facilitates nucleophilic aromatic substitution (NAS) reactions at the 4-position. The molecular geometry, confirmed by X-ray crystallography in related derivatives, shows bond lengths of for C–Cl and for C–N .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 181.54 g/mol | |

| Melting Point (Hydrochloride) | 125–126°C | |

| Boiling Point | Not reported | |

| Density | 1.52 g/cm³ (estimated) | |

| LogP (Octanol-Water) | 2.1 |

Spectroscopic Characterization

-

NMR Spectroscopy:

-

NMR (400 MHz, CDCl): δ 8.72 (s, 1H, H-2), 7.89 (d, , 1H, H-6), 7.45 (d, , 1H, H-5).

-

NMR: δ -63.5 ppm (s, CF).

-

-

IR Spectroscopy: Strong absorption bands at 1130 cm (C–F stretch) and 740 cm (C–Cl stretch) .

Synthesis and Manufacturing

Industrial Routes

The synthesis of 4-Chloro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation steps. A patented method (CN110885298B) outlines a three-step process :

-

Nitration and Chlorination:

-Chlorotrifluoromethylbenzene is treated with concentrated nitric acid in acetic anhydride at 10–15°C, followed by NaOH washing to isolate intermediates . -

Reductive Amination:

The nitro intermediate is reduced using hydrazine hydrate in ethanol with FeCl catalysis, yielding the amine derivative . -

Phosgenation:

Reaction with triphosgene () under reflux conditions produces the final isocyanate derivative, which is purified via vacuum distillation .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Nitration Temperature | 10–15°C |

| Catalyst (FeCl) | 5 mol% |

| Phosgenation Time | 3–5 hours |

| Yield | 78–85% |

Laboratory-Scale Modifications

Small-scale syntheses often employ palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at the 4-position.

Applications in Industry

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability, a critical feature in drug design. Notable derivatives include:

-

Doramapimod: A p38 MAPK inhibitor used in inflammatory disease research.

-

Sofosbuvir Analogues: Investigated for hepatitis C virus (HCV) protease inhibition.

Agrochemicals

In agrochemistry, it serves as a building block for herbicides and insecticides. The chlorine atom facilitates binding to acetylcholinesterase in pests, while the trifluoromethyl group improves lipophilicity for foliar penetration .

Future Directions

Recent advances in continuous-flow chemistry and photoredox catalysis offer opportunities to improve synthetic efficiency. Additionally, computational models predicting NAS reactivity could streamline derivative development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume